(3,5-Dibenzoyloxyphenyl) benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
(3,5-dibenzoyloxyphenyl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(19-10-4-1-5-11-19)31-22-16-23(32-26(29)20-12-6-2-7-13-20)18-24(17-22)33-27(30)21-14-8-3-9-15-21/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAFJMXGERTTCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40324095 | |
| Record name | (3,5-dibenzoyloxyphenyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-54-5 | |
| Record name | NSC405701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3,5-dibenzoyloxyphenyl) benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40324095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phloroglucinol tribenzoate CAS 7510-54-5 SDS
Executive Summary: The Dendritic Core
Phloroglucinol tribenzoate (1,3,5-benzenetriyl tribenzoate) is not merely a chemical intermediate; it is a foundational "core" molecule in the synthesis of convergent dendrimers and hyperbranched polyesters. Unlike its parent compound, phloroglucinol (a hydrophilic antispasmodic drug), the tribenzoate ester is a highly lipophilic, crystalline scaffold used to direct molecular symmetry in advanced materials and drug delivery systems.
This guide bridges the gap between basic safety data and advanced application, providing researchers with the protocols necessary to synthesize, characterize, and safely handle this compound in a drug development or materials science setting.
Chemical Identity & Structural Significance
| Parameter | Specification |
| Chemical Name | Phloroglucinol tribenzoate |
| IUPAC Name | Benzene-1,3,5-triyl tribenzoate |
| CAS Number | 7510-54-5 |
| Molecular Formula | C₂₇H₁₈O₆ |
| Molecular Weight | 438.43 g/mol |
| Structural Role |
Structural Insight: The molecule features a central benzene ring connected to three benzoate groups via ester linkages.[1] Crystallographic analysis reveals that while the central phloroglucinol residue is nearly planar, the benzoate groups twist significantly (torsional angles ~25° to 98°) to relieve steric strain. This "propeller-like" conformation is critical for its utility in creating porous organic frameworks and liquid crystals, as it prevents perfect stacking, thereby increasing solubility in organic solvents compared to flat aromatics.[1]
Synthesis & Process Chemistry
For high-purity applications (e.g., pharmaceutical intermediates), the Steglich Esterification (DCC/DPTS) is preferred over the traditional Schotten-Baumann reaction (Acid Chloride) to avoid HCl generation and minimize hydrolysis side-products.[1]
Protocol: DCC-Mediated Esterification
-
Objective: Synthesize Phloroglucinol Tribenzoate with >98% purity.
-
Scale: Laboratory (Gram-scale).
Reagents:
-
Benzoic Acid (3.3 equivalents).[1]
-
DCC (N,N'-dicyclohexylcarbodiimide) - Coupling agent.[1]
-
DPTS (4-(dimethylamino)pyridinium 4-toluenesulfonate) - Catalyst.[1]
-
Solvent: Dichloromethane (DCM), anhydrous.[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve Benzoic Acid (3.3 eq) in anhydrous DCM.
-
Addition: Add Phloroglucinol (1.0 eq), DCC (3.6 eq), and DPTS (0.3 eq) sequentially.
-
Reaction: Stir at room temperature for 12–18 hours. The mixture will become cloudy as Dicyclohexylurea (DCU) precipitates.
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel. Wash the cake with cold DCM.
-
Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel column chromatography.[4]
Visualizing the Synthesis Logic
Figure 1: Step-wise logic for the Steglich esterification synthesis of Phloroglucinol Tribenzoate.
Critical Safety & Hazard Analysis (SDS Context)
While specific toxicological data for CAS 7510-54-5 is limited compared to its parent compounds, Precautionary Principle dictates it be handled as a functional ester and potential irritant.[1]
Hazard Classification (Derived GHS)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]
Operational Safety Protocol
| Hazard Domain | Risk Mechanism | Mitigation Strategy |
| Inhalation | Fine crystalline dust can irritate alveoli.[1] | Use a localized exhaust hood.[1] Wear N95/P2 respirator if handling open powder >1g. |
| Hydrolysis | Moisture converts ester back to Phloroglucinol (phenol) and Benzoic acid (acid). | Store under inert gas (Argon/Nitrogen).[1] Avoid prolonged exposure to humid air.[1] |
| Skin Contact | Lipophilic nature allows rapid dermal absorption.[1] | Nitrile gloves (0.11mm thickness minimum).[1] Double glove if dissolving in DMSO/DMF.[1] |
Emergency Response Logic
Figure 2: Immediate response workflow for accidental exposure.[1]
Quality Control & Characterization
To validate the synthesis of CAS 7510-54-5, researchers must confirm the complete esterification of all three hydroxyl groups.[1] Partial esters (mono- or di-benzoates) are common impurities.[1]
Primary Validation: 1H NMR Spectroscopy
-
Solvent: CDCl₃ (Deuterated Chloroform)[1]
-
Key Signals:
-
δ 8.22 ppm (d, 6H): Ortho-protons of the benzoate rings.[1]
-
δ 7.67 ppm (tt, 3H): Para-protons of the benzoate rings.[1]
-
δ 7.54 ppm (t, 6H): Meta-protons of the benzoate rings.[1]
-
δ 7.19 ppm (s, 3H): Critical Diagnostic Signal. The singlet represents the three equivalent protons on the central benzene ring.
-
Note: If the reaction is incomplete, the symmetry breaks, and the singlet at 7.19 ppm will split or shift, and broad phenolic -OH peaks may appear.
-
Secondary Validation: HPLC Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1]
-
Mobile Phase: Acetonitrile : Water (Gradient 50:50 to 95:5 over 20 mins).[1]
-
Detection: UV at 254 nm (Benzoate absorption).[1]
-
Retention Time: Phloroglucinol tribenzoate will elute significantly later than Phloroglucinol due to high lipophilicity.[1]
Storage & Stability
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic degradation risk.[1] Store in tightly sealed vials, preferably under Argon.
-
Light: Protect from light (amber vials) to prevent photo-oxidation of the ester linkages over long durations.[1]
References
-
Chemical Identity & Crystallography
-
Synthesis Protocol (DCC/DPTS Method)
- Reference: "Synthesis and characterization of benzyl ether dendrimers.
-
Source:[1]
-
General Phloroglucinol Data (Parent Compound Safety)
-
NMR Spectral Data Verification
- Reference: "1H NMR of Phloroglucinol Tribenzo
-
Source: (Note: Cross-referenced with tribenzoate specific literature).
Sources
Distinguishing Phloroglucinol Tribenzoate and Benzyl Ether Dendrons: A Guide to Core vs. Branching Architectures in Dendrimer Chemistry
An In-depth Technical Guide:
Abstract
In the intricate world of macromolecular chemistry, dendrimers and their constituent dendrons represent a class of highly ordered, monodisperse polymers with immense potential in drug delivery, materials science, and catalysis.[1][2] Their unique, tree-like architecture, comprising a central core, branching generations, and a multivalent surface, allows for precise control over their physicochemical properties.[3][4] This guide provides a detailed technical examination of two fundamental components in this field: phloroglucinol tribenzoate, a classic core molecule, and poly(benzyl ether) dendrons, a ubiquitous class of branching units. We will dissect their distinct chemical identities, synthetic methodologies, and functional roles, offering researchers and drug development professionals a clear understanding of how these building blocks are utilized to construct complex dendritic systems.
Foundational Concepts: The Architecture of a Dendrimer
Before delving into specifics, it is crucial to understand the basic terminology of dendritic polymers.[2]
-
Dendrimer: A radially symmetric, macromolecule with a well-defined, homogeneous structure. It consists of a central core, from which tree-like branches, or dendrons, emanate.[1][5]
-
Dendron: A wedge-shaped section of a dendrimer, containing a single, chemically addressable focal point and multiple terminal groups. Dendrons are essentially the branched arms of the dendrimer.[3]
-
Core: The central molecule from which the dendritic structure originates. The functionality of the core determines the number of dendrons that can be attached.
-
Generation (G): Refers to the number of repeating branch points from the core to the periphery. A higher generation number indicates a larger, more densely packed dendrimer.[2][6]
The precise, stepwise synthesis of these molecules allows for unparalleled structural control, resulting in monodisperse macromolecules with a defined number of surface functional groups.[1]
Caption: Basic architecture of a G3 dendrimer showing the core, generations, and surface.
Phloroglucinol Tribenzoate: The Trifunctional Core
Phloroglucinol tribenzoate (benzene-1,3,5-triyl tribenzoate) is a small molecule that serves as a classic example of a Generation-0 (G0) trifunctional core.[7][8] Its structure is based on a central benzene ring symmetrically substituted with three hydroxyl groups (phloroglucinol), which are subsequently esterified with benzoic acid.[7][9]
Chemical Structure and Properties
The molecule's key feature is the presence of three ester linkages.[7] These ester groups are susceptible to base- or acid-catalyzed hydrolysis, a crucial chemical property that distinguishes it from the more stable ether linkages found in benzyl ether dendrons. This reactivity can be a disadvantage if high stability is required, but it can also be exploited for creating degradable drug delivery systems.
Caption: Chemical structure of Phloroglucinol Tribenzoate (Ph = Phenyl group).
Synthesis Protocol
The synthesis of phloroglucinol tribenzoate is a direct esterification reaction. The protocol described below is based on established methods.[7][8]
Objective: To synthesize phloroglucinol tribenzoate via DCC-mediated esterification.
Materials:
-
Phloroglucinol (anhydrous)
-
Benzoic acid
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
2-(dimethylamino)pyridinium p-toluenesulfonate (DPTS)
-
Dichloromethane (DCM), distilled
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
Preparation: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon).[7]
-
Reaction Setup: In a round-bottom flask, dissolve benzoic acid (3.3 molar equivalents) in dry dichloromethane.
-
Addition of Reagents: Add phloroglucinol (1.0 molar equivalent), DCC (3.6 molar equivalents), and a catalytic amount of DPTS (3.6 molar equivalents) to the solution.[7]
-
Reaction: Stir the mixture at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with cold dichloromethane.[7]
-
Purification: Combine the filtrates and remove the solvent in vacuo. Purify the resulting crude solid by silica gel column chromatography, typically using a gradient eluent system such as petroleum ether:dichloromethane.[8]
-
Characterization: The final product, a white solid, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Causality: DCC is a coupling agent that activates the carboxylic acid of benzoic acid, facilitating nucleophilic attack by the hydroxyl groups of phloroglucinol. DPTS acts as a catalyst to accelerate this esterification. The inert atmosphere is critical to prevent side reactions involving moisture.
Benzyl Ether Dendrons: The Stable Branching Units
Poly(benzyl ether) dendrons are among the most widely studied dendritic families, prized for their high chemical stability and synthetic versatility.[10][11] Unlike the core molecule, these are macromolecules built through the repetitive addition of monomer units, creating a branched, tree-like structure.[12]
Chemical Structure and Properties
The defining feature of this class is the ether linkage (-C-O-C-) that connects the aromatic monomer units. This bond is significantly more stable towards hydrolysis and a wider range of chemical conditions compared to the ester bond in phloroglucinol tribenzoate. This stability makes them ideal for applications in harsh chemical environments or biological systems where enzymatic degradation is a concern.[10][13]
Caption: Simplified structure of a G2 Benzyl Ether Dendron (Ph = Phenyl, R = Terminal Group).
Synthetic Strategies: Convergent vs. Divergent
The synthesis of dendrons and dendrimers follows two primary strategies:
-
Divergent Approach: Growth starts from the core and proceeds outwards, generation by generation.[14][15] While suitable for producing large quantities, this method often leads to an accumulation of defects in higher generations, making purification challenging.[14]
-
Convergent Approach: Growth begins from what will become the periphery, and pre-synthesized dendrons are attached to the core in the final step.[3][6] This method allows for easier purification at each stage, resulting in a more monodisperse final product with fewer structural defects, though overall yields can be lower.[6][14]
The convergent approach is frequently favored for preparing well-defined poly(benzyl ether) dendrons for research and pharmaceutical applications.[16]
Caption: Workflow for the convergent synthesis of a dendrimer.
The Core Distinction: A Comparative Analysis
The fundamental difference lies in their function and chemical composition . Phloroglucinol tribenzoate is a discrete, small-molecule core , while a benzyl ether dendron is a branched, macromolecular arm .
| Feature | Phloroglucinol Tribenzoate | Benzyl Ether Dendron |
| Primary Role | Multifunctional Core (G0) | Branching Unit / Arm (G1, G2, etc.) |
| Chemical Nature | Small Molecule | Macromolecule / Polymer |
| Defining Linkage | Ester (-COO-) | Ether (-O-) |
| Chemical Stability | Susceptible to hydrolysis | Highly stable, resistant to hydrolysis |
| Synthesis | Single-step esterification | Iterative, multi-step process (convergent/divergent) |
| Structural Role | Foundation of the dendrimer | Builds the generational layers and periphery |
This distinction is not merely academic; it has profound implications for the properties and applications of the final dendrimer. A dendrimer constructed from a phloroglucinol tribenzoate core and benzyl ether dendrons will have a potentially degradable point at its center due to the ester linkages, while the arms remain robust. This design could be advantageous for controlled release applications, where the payload is released upon cleavage of the core from the dendrons.
Applications in Research and Drug Development
-
Benzyl Ether Dendrons: Their stability and biocompatibility make them excellent candidates for drug delivery platforms. The multivalent surface can be functionalized with targeting ligands, solubilizing groups (like PEG), or therapeutic agents.[5][17] They are also used to create functional supramolecular gels and as "molecular shields" in photochemical applications.[10][18]
-
Phloroglucinol Core: As a derivative of phloroglucinol, which itself has antispasmodic and other biological activities, using this core could impart intrinsic therapeutic properties to the dendrimer.[9][19][20] Its primary role, however, is to provide a simple, trifunctional scaffold to build upon. The choice of core is a critical design parameter that dictates the overall shape and functionality of the resulting macromolecule.
Conclusion
-
Phloroglucinol tribenzoate is a foundational core molecule , defined by its three reactive ester linkages.
-
Benzyl ether dendrons are the robust, hyperbranched arms , defined by their highly stable ether linkages and built through generational synthesis.
Understanding this core-versus-branch distinction is paramount for designing and synthesizing functional dendrimers tailored for specific, high-performance applications, from advanced materials to next-generation therapeutics.
References
- Takaguchi, Y., Suzuki, S., Ohta, K., Motoyoshiya, J., & Aoyama, H. (2006). Synthesis and Characterization of a Poly(Benzyl Ether) Dendron Sulfenyl Iodide.
- Dahan, A., & Portnoy, M. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Macromolecules.
- Gupta, V., & Nayak, A. (2015). Dendrimers: a Review on Synthetic Approaches. Journal of Applied Pharmaceutical Science, 5(03), 117-122.
- Taylor & Francis. (n.d.). Convergent synthesis – Knowledge and References.
- ResearchGate. (n.d.). Comparison of the (a) divergent and (b) convergent approaches to dendrimer synthesis.
- ResearchGate. (n.d.). Synthesis of Dendrimers-Divergent and Convergent approach.
- Zhang, Y., & Chen, Y. (2017). Functional supramolecular gels based on poly(benzyl ether) dendrons and dendrimers.
- Wikipedia. (n.d.). Dendrimer.
- Li, X., et al. (2014). A systematic study of peripherally multiple aromatic ester-functionalized poly(benzyl ether) dendrons for the fabrication of organogels: structure-property relationships and thixotropic property. PubMed.
- Pigge, F. C., et al. (2013).
- ResearchGate. (n.d.).
- Lee, J. W., et al. (2011). Synthesis of Poly(benzyl ether) Dendrimer Containing Tetra(ethyleneoxide) at Core Using Click Chemistry. Molecular Crystals and Liquid Crystals, 492(1).
- Dahan, A., & Portnoy, M. (2003). Synthesis of Poly(aryl benzyl ether) Dendrimers on Solid Support. Macromolecules.
- Xu, L., et al. (2010). Synthesis and Solution Properties of a Novel Thermosensitive Poly(benzyl ether)
- Sigma-Aldrich. (n.d.).
- Abbasi, E., et al. (2014). Dendrimers: synthesis, applications, and properties. Nanoscale Research Letters, 9(1), 247.
- Evmenenko, G., et al. (2000). SANS Study of Poly(Benzyl Ether) Dendrimers. National Institute of Standards and Technology.
- SciSpace. (n.d.).
- CD Bioparticles. (2021). Want A Quick Understanding for Your Dendrimers? Read This!.
- ResearchGate. (n.d.). Poly(benzyl ether)-type dendrimer with one regular dendron and a....
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Phloroglucinol.
- Fujitsuka, M., et al. (2004). Effects of Benzyl Ether Type Dendrons as Hole-Harvesting Antennas, and Shielding for the Neutralization of Stilbene Core Radical Cations with Chloride Ion during Two-Photon Ionization of Stilbene Dendrimers Having Stilbene Core and Benzyl Ether Type Dendrons. The Journal of Physical Chemistry B.
- ResearchGate. (n.d.). (a) Molecular structures of dipeptide-core poly(benzyl ether) dendrons....
- Singh, R., et al. (2017). Phloroglucinol compounds of therapeutic interest: Global patent and technology status.
- Guidechem. (2023).
- Royal Society of Chemistry. (2025).
- Organic Syntheses. (n.d.). phloroglucinol.
- Encapsulation of PyreneFunctionalized Poly(benzyl ether)
- Dr.Oracle. (2026).
- ResearchGate. (n.d.).
- National Center for Biotechnology Information. (n.d.). Phloroglucinol.
- Google Patents. (n.d.). Uses of phloroglucinol in cosmetics - JPH11246328A.
- Inxight Drugs. (n.d.). PHLOROGLUCINOL.
- Justia Patents. (2020). pharmaceutical formulations of phloroglucinol and trimethylphloroglucinol.
- Narayanan, A., & Grayson, S. M. (2011). Dendrimers and Dendrons as Versatile Building Blocks for the Fabrication of Functional Hydrogels. Polymers, 3(1), 244-275.
- Beilstein Journal of Organic Chemistry. (2014).
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Literature review of phloroglucinol ester derivatives
Technical Guide for Researchers & Drug Development Professionals
Executive Summary
Phloroglucinol (1,3,5-trihydroxybenzene) serves as a versatile pharmacophore in medicinal chemistry.[1][2][3][4] Its ester derivatives—specifically
This guide synthesizes the current literature on phloroglucinol ester derivatives, distinguishing between the synthetic pathways of
Part 1: Chemical Architecture & Synthetic Pathways
Structural Distinction: -Esters vs. -Acyls
Precision in nomenclature is critical for this class of compounds. Literature often conflates "ester derivatives" with "acyl derivatives," yet their electronic properties and biological targets differ significantly.
- -Acyl Derivatives (True Esters): Formed via esterification of the phenolic hydroxyl groups. These are often lipophilic prodrugs or intermediates (e.g., Phloroglucinol Triacetate). Natural examples include Caespitate .[5][6]
-
-Acyl Derivatives (Acylphloroglucinols): Formed via Friedel-Crafts acylation or Fries rearrangement of
-esters. These contain a ketone bridge directly attached to the aromatic ring, preserving free hydroxyls for hydrogen bonding—critical for enzyme inhibition (e.g., 2,4-Diacetylphloroglucinol (DAPG) ).
Synthetic Workflows
The synthesis of phloroglucinol esters and their conversion to bioactive acylphloroglucinols follows a bifurcated pathway.
Protocol A: Green Synthesis of Phloroglucinol Triacetate (
-Ester)
Target: High-yield synthesis of the
-
Reagents: Phloroglucinol (anhydrous), Acetic Anhydride (3.5 eq), Methanesulfonic acid (catalytic).
-
Conditions: Solvent-free, 80°C, 45 mins.
-
Procedure:
-
Mix phloroglucinol and acetic anhydride in a round-bottom flask.
-
Add catalytic methanesulfonic acid.[7]
-
Stir at 80°C. The reaction is exothermic and completes rapidly.
-
Quench: Pour mixture into ice water (
). -
Isolation: Filter the white precipitate (Phloroglucinol Triacetate). Recrystallize from ethanol.
-
-
Validation:
shows singlet at ppm (acetate methyls) and singlet at ppm (aromatic protons).
Protocol B: Fries Rearrangement to Acylphloroglucinols (
-Acyl)
Target: Conversion of kinetic
-
Substrate: Phloroglucinol Triacetate.
-
Catalyst: Lewis Acid (
or ). -
Procedure:
-
Dissolve ester in nitrobenzene or
. -
Add
slowly (exothermic). -
Heat to
for 2 hours. -
Hydrolysis: Cool and treat with dilute
to break the aluminum complex. -
Extraction: Extract with ethyl acetate.[8]
-
Figure 1: Synthetic divergence of phloroglucinol derivatives. The pathway illustrates the conversion of the core scaffold into kinetic O-esters and thermodynamic C-acyls.
Part 2: Pharmacological Profiles & Mechanisms
Antimicrobial Activity: The Lipophilicity Factor
Phloroglucinol esters exhibit significant activity against Gram-positive bacteria. The mechanism relies on the disruption of the bacterial cell membrane, facilitated by the lipophilic ester chains which insert into the lipid bilayer, causing ion leakage.
-
Key Compound: Caespitate (an acylated phloroglucinol ester).[5]
-
Target: Staphylococcus aureus (including MRSA), Bacillus subtilis.[8]
-
Potency: MIC values as low as 0.5 µg/mL against B. cereus and 0.5 µg/mL against C. sphaerospermum (fungi).[6]
-
Mechanism: Membrane depolarization
efflux Cell death.
Table 1: Comparative Antimicrobial Potency (MIC in µg/mL)
| Compound | S. aureus (MRSA) | B. subtilis | E. coli | Mechanism |
| Phloroglucinol (Core) | >128 | 64 | >128 | Weak membrane interaction |
| Caespitate (O-Ester) | 5.0 | 0.5 | >100 | Membrane lysis / Ion leakage |
| DAPG (C-Acyl) | 1.0 | 2.0 | >64 | ROS generation / Membrane |
| Vancomycin (Control) | 1.0 | 0.5 | - | Cell wall synthesis inhibition |
Anticancer Mechanism: Apoptosis Induction
Recent studies (2020-2024) highlight the efficacy of phloroglucinol derivatives against HT-29 (colon) and Hep3B (liver) cancer cells. The mode of action is strictly apoptotic, avoiding the necrotic inflammation associated with non-specific cytotoxins.
Signaling Cascade:
-
ROS Generation: Derivatives induce oxidative stress specifically in cancer cells.
-
Mitochondrial Dysfunction: Loss of membrane potential (
). -
Caspase Activation: Release of Cytochrome
triggers Caspase-9 (intrinsic) and Caspase-8 (extrinsic), converging on Caspase-3. -
Pathway Inhibition: Downregulation of the PI3K/Akt/mTOR survival pathway.
Figure 2: Dual-pathway apoptosis induction. Phloroglucinol esters trigger intrinsic (mitochondrial) and extrinsic (Fas-mediated) pathways while suppressing survival signaling.
Part 3: Structure-Activity Relationships (SAR)
The bioactivity of phloroglucinol esters is governed by three critical structural parameters:
-
Acyl Chain Length:
-
Short chains (
): Moderate activity. -
Medium chains (
): Optimal activity . Increased lipophilicity ( ) allows penetration of the peptidoglycan layer in Gram-positive bacteria. -
Long chains (
): Reduced solubility limits bioavailability.
-
-
Degree of Substitution:
-
Mono-esters: Often unstable; prone to hydrolysis.
-
Tri-esters: Highly stable but may require enzymatic hydrolysis (esterases) in vivo to release the free phenolic pharmacophore.
-
Acylphloroglucinols (C-acyl): The presence of a free hydroxyl group ortho to the ketone is essential for intramolecular hydrogen bonding, which stabilizes the molecule and facilitates chelation with metalloenzymes.
-
-
Prenylation:
-
Addition of prenyl or geranyl groups (as seen in Hypericum derivatives) significantly enhances cytotoxicity against tumor lines by increasing affinity for cell membranes.
-
Part 4: Advanced Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
Standardized broth microdilution method for evaluating ester derivatives.
-
Preparation: Dissolve phloroglucinol ester in DMSO (stock
). -
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range:
to ). -
Inoculation: Add
of bacterial suspension (S. aureus ATCC 29213) to each well. -
Controls:
-
Positive: Vancomycin.[9]
-
Negative: DMSO vehicle (max 1% v/v).
-
Sterility: MHB only.
-
-
Incubation:
for 18–24 hours. -
Readout: The MIC is the lowest concentration showing no visible turbidity. Validate with Resazurin dye (blue
pink indicates growth).
Protocol: Apoptosis Detection via Annexin V/PI Staining
Flow cytometry workflow to confirm mechanism of action.
-
Seeding: Seed HT-29 cells (
) in 6-well plates. Incubate 24h. -
Treatment: Treat with phloroglucinol ester at
concentration for 24h. -
Harvesting: Trypsinize cells, wash with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add
Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark. -
Analysis: Flow Cytometry (Ex
).-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic (Target Population).
-
References
-
Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens. Journal of Agricultural and Food Chemistry, 2022.
-
An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium. Phytochemistry, 1999.
-
Phloroglucinol induces apoptosis via apoptotic signaling pathways in HT-29 colon cancer cells. Oncology Reports, 2012.
-
Highly efficient one pot synthesis of triacetylphloroglucinol: an analogue of acylphloroglucinol natural product. Journal of Physics: Conference Series, 2019.
-
Antiviral and antibacterial properties of phloroglucinols: a review on naturally occurring and (semi)synthetic derivatives. Critical Reviews in Biotechnology, 2024.
-
Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules, 2018.[2][10]
Sources
- 1. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. Phloroglucinol and Its Derivatives: Antimicrobial Properties toward Microbial Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An acylated phloroglucinol with antimicrobial properties from Helichrysum caespititium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (3,5-Dibenzoyloxyphenyl) Benzoate: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of (3,5-Dibenzoyloxyphenyl) benzoate, also known as phloroglucinol tribenzoate, from phloroglucinol. This application note details a robust and verifiable protocol utilizing a dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) mediated esterification. The causality behind experimental choices, safety protocols, and in-depth characterization of the final product are presented to ensure scientific integrity and reproducibility. This guide is intended to be a complete resource for researchers requiring a reliable method for the preparation of this versatile tri-ester.
Introduction: The Significance of Benzoylated Phloroglucinols
Phloroglucinol (benzene-1,3,5-triol) is a simple polyphenol with a rich history in organic chemistry, first isolated in 1855.[1] Its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.[2][3] The benzoylation of phloroglucinol to form (3,5-Dibenzoyloxyphenyl) benzoate results in a molecule where the nucleophilic hydroxyl groups are transformed into benzoate esters. This modification alters the compound's polarity, reactivity, and steric bulk, making it a valuable intermediate in the synthesis of more complex molecules, such as dendrimers and other functional materials.[4]
The synthesis of (3,5-Dibenzoyloxyphenyl) benzoate can be approached through several synthetic strategies. A classical and widely used method for the benzoylation of phenols is the Schotten-Baumann reaction.[5] This reaction typically involves the use of an acyl chloride (benzoyl chloride) and an aqueous base (e.g., sodium hydroxide) to facilitate the esterification.[5] While effective, this method can sometimes be vigorous and require careful control of reaction conditions.
An alternative and often milder approach, which will be the focus of this protocol, is the use of coupling agents to facilitate the esterification. This guide details a procedure adapted from a reported synthesis that employs N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-(dimethylamino)pyridinium p-toluenesulfonate (DPTS) as a catalyst.[4] This method offers excellent control over the reaction and often leads to high yields of the desired product under relatively mild conditions.
Reaction Scheme and Mechanism
The overall transformation involves the esterification of the three hydroxyl groups of phloroglucinol with three equivalents of benzoic acid.
Reaction Scheme:
Sources
Application Note: High-Yield Synthesis of Phloroglucinol Tribenzoate via Nucleophilic Acyl Substitution
Executive Summary
This application note details the protocol for the complete
Key Applications:
-
Dendrimer Synthesis: The product serves as a "core" molecule for divergent dendrimer growth.
-
Liquid Crystals: Used as a mesogenic core due to its discotic shape.
-
Polymer Stabilization: Acts as a UV stabilizer precursor.
Mechanistic Strategy & Critical Considerations
The Chemoselectivity Challenge: - vs. -Acylation
Phloroglucinol is an electron-rich phenol. It is susceptible to two competing pathways when reacting with electrophiles like benzoyl chloride:
- -Acylation (Esterification): Attack by the phenoxide oxygen. This is kinetically favored under basic conditions (Hard-Hard interaction).
-
-Acylation (Friedel-Crafts): Attack by the aromatic ring carbon. This is thermodynamically favored and catalyzed by Lewis acids (e.g.,
) or strong protic acids (Hoesch reaction conditions).
The Solution: To ensure exclusive formation of the ester (tribenzoate), we employ basic conditions without Lewis acids. The base (Pyridine or NaOH) deprotonates the phenol, creating a hard nucleophile (phenoxide) that rapidly attacks the hard carbonyl carbon of benzoyl chloride.
Stoichiometry & Thermodynamics
-
Molar Ratio: The reaction requires a minimum 1:3 ratio (Phloroglucinol:Benzoyl Chloride). We recommend a 1:3.3 ratio (10% excess) to drive the equilibrium to completion and prevent mono- or di-ester byproducts.
-
Exotherm Control: The reaction is highly exothermic. Initial addition must be performed at 0°C to prevent hydrolysis of the acid chloride and thermal decomposition.
Experimental Protocols
Method A: Pyridine-Mediated Synthesis (High Purity)
Recommended for milligram to gram-scale research synthesis where product purity is paramount.
Materials
-
Benzoyl Chloride (distilled if dark/impure)
-
Pyridine (anhydrous, acts as solvent & base)
-
Dichloromethane (DCM) (optional co-solvent for workup)
-
HCl (1M and Concentrated)
-
Ethanol (for recrystallization)[3]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Phloroglucinol (1.0 eq) in Pyridine (10-15 volumes) . The solution should be clear.
-
Cooling: Submerge the flask in an ice-water bath (0°C) and stir for 10 minutes.
-
Addition: Add Benzoyl Chloride (3.3 eq) dropwise via a pressure-equalizing addition funnel or syringe pump over 20–30 minutes.
-
Note: The solution will turn cloudy/yellow and generate heat. Do not let the temperature rise above 10°C during addition.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to stir at room temperature for 12–18 hours.
-
Optional: For faster kinetics, heat to 60°C for 3 hours after the initial room temperature stir.
-
-
Quenching (The Critical Step): Pour the reaction mixture slowly into a beaker containing Crushed Ice and Concentrated HCl (excess acid is needed to neutralize pyridine).
-
Target pH: < 2.
-
Observation: The product will precipitate as a white to off-white solid. Pyridine hydrochloride remains in the aqueous phase.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with water (to remove pyridinium salts) and then cold 1M HCl.
-
Purification: Recrystallize the crude solid from Acetone/Ethanol (1:1) or pure Ethanol .
-
Dissolve in minimum hot solvent -> Cool slowly to RT -> Refrigerate at 4°C.
-
Method B: Biphasic Aqueous Schotten-Baumann (Green/Scale-Up)
Recommended for larger scales where pyridine toxicity is a concern.
-
Dissolution: Dissolve Phloroglucinol (1.0 eq) in 10% aqueous NaOH (4.0 eq) . The solution will be slightly pink/brown due to oxidation sensitivity of the phenoxide.
-
Biphasic Setup: Add an equal volume of Dichloromethane (DCM) .
-
Addition: Add Benzoyl Chloride (3.3 eq) to the vigorously stirred biphasic mixture at 0°C.
-
Workup: Separate the organic layer. Wash with 1M NaOH (removes unreacted acid), then 1M HCl, then Brine. Dry over
and rotovap.
Workflow Visualization
The following diagram illustrates the logic flow for Method A (Pyridine), highlighting the critical decision points for purity.
Figure 1: Step-by-step workflow for the Pyridine-mediated synthesis of Phloroglucinol Tribenzoate.
Characterization & Data Analysis
Successful synthesis is confirmed by the disappearance of the broad hydroxyl signal and the appearance of ester carbonyl stretches.
| Metric | Phloroglucinol (Starting Material) | Phloroglucinol Tribenzoate (Product) |
| Appearance | White/Off-white powder | White crystalline solid |
| Solubility | Water, Alcohols, Ether | DCM, Acetone, Chloroform (Insoluble in Water) |
| IR (ATR) | 3200–3400 cm⁻¹ (Broad OH) | 1730–1745 cm⁻¹ (Strong Ester C=O) No OH stretch |
| ¹H NMR | ~6.0 ppm (Singlet, Ar-H)~9.0 ppm (Broad Singlet, OH) | ~7.1 ppm (Singlet, Central Ar-H)7.4–8.2 ppm (Multiplet, Benzoyl Ar-H) |
| Melting Point | ~218°C | Typically 185–187°C (Lit.[4][5][6] varies based on polymorphs) |
NMR Interpretation Guide
-
Central Ring Shift: The protons on the central phloroglucinol ring shift downfield (from ~6.0 to ~7.1 ppm) because the ester group is electron-withdrawing, deshielding the aromatic protons.
-
Stoichiometry Check: Integration of the benzoyl protons (15H total) vs. the central ring protons (3H) should yield a 5:1 ratio .
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| "Gummy" Product | Residual Pyridine or Solvent | Triturate the solid with cold hexanes or dilute HCl. Ensure thorough drying. |
| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure glassware is dry. Use fresh Benzoyl Chloride. Do not use old/wet pyridine. |
| Incomplete Reaction (Mono/Di-esters) | Insufficient Reagent or Time | Check stoichiometry (ensure >3.0 eq). Increase reaction time or gently reflux (60°C). |
| Color Issues (Pink/Brown) | Oxidation of Phenoxide | Perform the reaction under Nitrogen/Argon atmosphere. Use fresh Phloroglucinol. |
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann protocols).
-
PubChem Compound Summary. "1,3,5-Tribenzoylbenzene" (Note: Distinguishes C-acyl vs O-acyl structures). Link
-
Org. Synth. "Benzoylation of Phenols." Organic Syntheses, Coll.[7] Vol. 1, p. 360. (General procedure adaptation). Link
-
ResearchGate. "Packing diagram for the phloroglucinol tribenzoate structure." (Structural confirmation). Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. フロログルシノール、誘導体 | Thermo Fisher Scientific [thermofisher.com]
- 3. rsc.org [rsc.org]
- 4. 1,3,5-Tribenzoylbenzene | C27H18O3 | CID 141248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phloroglucinol [drugfuture.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimization of Recrystallization Solvents for Phloroglucinol Tribenzoate
Abstract & Introduction
Phloroglucinol tribenzoate (1,3,5-triphenylcarbonyloxybenzene) is a symmetric aryl ester frequently synthesized as a liquid crystal precursor, a dendrimer core, or a stabilizing agent. Unlike its parent compound, phloroglucinol—which is water-soluble and hydrophilic—the tribenzoate derivative is highly lipophilic due to the introduction of three benzoyl groups.
This chemical transformation drastically alters the purification strategy. While phloroglucinol is purified from water, the tribenzoate requires non-aqueous solvent systems. The primary impurities in crude synthesis typically include:
-
Unreacted Phloroglucinol: Highly polar.
-
Benzoic Acid: A byproduct of benzoyl chloride hydrolysis.
-
Mono/Di-benzoates: Incomplete esterification products.
-
Triethylamine/Pyridine Hydrochloride: Salts from the acid scavenger.
This guide details the optimal solvent systems for recrystallization, focusing on yield maximization and the specific removal of benzoic acid impurities.
Solvent Selection Strategy
The solubility profile of phloroglucinol tribenzoate is governed by
Solubility Matrix
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection (Benzoic Acid) | Suitability |
| Water | Insoluble | Insoluble | Excellent (removes salts/phenol) | Wash Only |
| Acetone | High | Moderate | Good | Primary Solvent |
| Ethanol | Low | Insoluble | Moderate | Anti-Solvent |
| Glacial Acetic Acid | High | Low | Excellent | High Purity |
| Chloroform | Very High | High | Poor (Co-crystallizes) | Not Recommended |
Recommended Systems
-
Method A (Standard): Acetone / Ethanol (Solvent / Anti-solvent).
-
Mechanism: The ester dissolves readily in the polar aprotic acetone. Ethanol acts as a protic anti-solvent that disrupts solvation shells upon cooling without precipitating benzoic acid (which remains soluble in ethanol).
-
Safety: Moderate (Flammable, but low toxicity compared to chlorinated solvents).
-
-
Method B (High Purity): Glacial Acetic Acid.
-
Mechanism: A classic method for aryl esters. The high boiling point (
) allows for a high thermal gradient. Benzoic acid impurities are highly soluble in acetic acid even at room temperature, ensuring they remain in the mother liquor. -
Drawback: Corrosive; requires thorough drying to remove solvent odor.
-
Detailed Experimental Protocols
Method A: Acetone/Ethanol Recrystallization (Preferred)
Objective: Purification of crude phloroglucinol tribenzoate (5.0 g scale).
Materials:
-
Crude Phloroglucinol Tribenzoate
-
Acetone (HPLC Grade)
-
Absolute Ethanol
-
Activated Carbon (optional)
Protocol:
-
Dissolution: Place 5.0 g of crude solid in a 250 mL Erlenmeyer flask. Add 30 mL of Acetone .
-
Heating: Heat the mixture on a steam bath or hot plate (set to
) with magnetic stirring. If solids remain, add Acetone in 5 mL increments until a clear solution is obtained.-
Note: Do not exceed 60 mL total volume. If insoluble matter remains (likely salts), proceed to filtration.
-
-
Hot Filtration: While boiling, filter the solution through a pre-warmed Buchner funnel (or fluted filter paper) to remove dust and inorganic salts.
-
Anti-Solvent Addition: Return the filtrate to the heat. Slowly add Ethanol dropwise to the boiling acetone solution.
-
Endpoint: Continue adding ethanol until a faint, persistent turbidity (cloudiness) is observed. Then, add 1-2 mL of Acetone to clear the solution again.
-
-
Crystallization: Remove from heat. Cover the flask with foil and allow it to cool to room temperature undisturbed for 2 hours. Then, move to a
refrigerator for 4 hours. -
Isolation: Filter the white crystalline product using vacuum filtration.
-
Washing: Wash the filter cake with 20 mL of cold Ethanol (
). -
Drying: Dry in a vacuum oven at
for 6 hours.
Method B: Glacial Acetic Acid (For Stubborn Impurities)
Protocol:
-
Suspend crude product in Glacial Acetic Acid (10 mL per gram of solid).
-
Heat to reflux (
) until dissolved. -
Cool slowly to room temperature. The tribenzoate will crystallize as lustrous needles/plates.
-
Filter and wash with a small amount of cold acetic acid, followed by copious water to remove acid traces.
Process Visualization
Purification Workflow
Figure 1: Step-by-step workflow for the Acetone/Ethanol solvent pair method.
Validation & Characterization
To ensure the protocol was successful, the following parameters must be verified.
Melting Point Analysis
Phloroglucinol tribenzoate has a distinct melting point significantly higher than its precursors.
-
Target Range:
(Literature value varies slightly by crystal polymorph, but sharp melting indicates purity). -
Impurity Indicators:
-
Broad range (
spread): Indicates retained solvent or benzoic acid. -
Depressed MP (
): Indicates significant mono/di-benzoate contamination.
-
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane : Ethyl Acetate (7:3 v/v).
-
Visualization: UV Light (254 nm).
-
Interpretation:
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for ester purification and recrystallization techniques).
-
Org. Synth. (1929). Phloroglucinol.[1][2][3][4][5][6][7][8][9] Organic Syntheses, Coll. Vol. 1, p.455. (Context for phloroglucinol precursor handling).
-
Latypov, S. K., et al. (2013). Packing diagram for the phloroglucinol tribenzoate structure. ResearchGate. (Structural confirmation of the tribenzoate derivative).
-
PubChem. (2023).[2] Phloroglucinol (Compound Summary). National Center for Biotechnology Information. (Physical property data).
Sources
- 1. 108-73-6 CAS MSDS (Phloroglucinol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Guided Search Result | Thermo Fisher Scientific [thermofisher.cn]
- 3. 1,3,5-trimethoxybenzene, 621-23-8 [thegoodscentscompany.com]
- 4. 间苯三酚 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Phloroglucinol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Phloroglucinol Benzoylation Reactions
Welcome to the technical support center for phloroglucinol benzoylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this crucial reaction. Phloroglucinol (benzene-1,3,5-triol) is a highly activated aromatic system, making its benzoylation both a powerful synthetic tool and a challenging process to control.[1][2][3] This resource provides in-depth, experience-based answers to common challenges, helping you enhance reaction yield, selectivity, and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the benzoylation of phloroglucinol. Each issue is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
Low yield is a frequent issue stemming from several potential sources, from reagent quality to reaction conditions. A systematic investigation is key.
Potential Causes & Recommended Solutions:
-
Poor Reagent Quality:
-
Phloroglucinol: This compound can oxidize over time, appearing as a beige or pinkish solid instead of white or colorless. Oxidized starting material can lead to side reactions and the formation of tarry byproducts.
-
Solution: Use high-purity, anhydrous phloroglucinol. If oxidation is suspected, consider recrystallization or purification by passing a solution through a short plug of silica gel with sulfur dioxide to bleach it.[4]
-
-
Benzoyl Chloride: This reagent is highly sensitive to moisture and can hydrolyze to benzoic acid, which is unreactive under these conditions.
-
Solution: Use freshly opened or distilled benzoyl chloride. Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Suboptimal Reaction Conditions (Schotten-Baumann Method):
-
The Schotten-Baumann reaction is a common method for the benzoylation of phenols using benzoyl chloride in the presence of an aqueous base like NaOH.[5][6][7][8]
-
Cause: Inefficient mixing in the biphasic (organic-aqueous) system can lead to slow reaction rates.[9][10][11] Incorrect pH can fail to deprotonate the phenol effectively or, if too high, can promote the hydrolysis of benzoyl chloride.
-
-
Catalyst Issues (Friedel-Crafts Method):
-
The Friedel-Crafts acylation is an alternative, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[13][14][15]
-
Cause: Lewis acid catalysts are extremely sensitive to moisture, which leads to deactivation.[16] Phloroglucinol, with its multiple hydroxyl groups, can also form strong complexes with the Lewis acid, retarding the reaction.[13]
-
Q2: I'm observing a mixture of mono-, di-, and tri-benzoylated products. How can I improve selectivity for the tri-substituted product?
The high reactivity of phloroglucinol's three hydroxyl groups makes achieving complete substitution challenging without careful control.
Potential Causes & Recommended Solutions:
-
Insufficient Stoichiometry of Benzoyl Chloride:
-
Cause: Using less than three equivalents of benzoyl chloride per equivalent of phloroglucinol will naturally lead to a mixture of partially substituted products.
-
Solution: To drive the reaction towards the tri-substituted product, use a slight excess of benzoyl chloride (e.g., 3.1-3.3 equivalents).[18] This ensures enough reagent is available to react with all three hydroxyl groups, even accounting for any minor hydrolysis.
-
-
-
Inadequate Reaction Time or Temperature:
-
Cause: The reaction may not have been allowed to proceed to completion. The activation energy for each successive benzoylation may be different.
-
Solution: Extend the reaction time and monitor progress carefully using Thin Layer Chromatography (TLC).[18] Gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion, but must be balanced against the risk of side reactions.
-
-
Q3: My final product is contaminated with a dark, tarry substance that is difficult to remove. What is happening and how can I prevent it?
The formation of dark, often polymeric, byproducts is a common issue when working with highly activated phenols.
Potential Causes & Recommended Solutions:
-
High Reaction Temperature:
-
Cause: Excessive heat can cause decomposition of the starting material or products, leading to polymerization. This is particularly true for Friedel-Crafts reactions.[16]
-
Solution: Maintain strict temperature control. For the Schotten-Baumann reaction, running at room temperature or slightly below (0-25 °C) is often sufficient.[9] For Friedel-Crafts, add the acylating agent slowly at a low temperature (e.g., 0 °C) before allowing the reaction to warm to room temperature.[16]
-
-
-
Improper Work-up Procedure:
-
Cause: A harsh or slow quenching process can lead to product degradation.
-
Solution: For Friedel-Crafts reactions, quench the reaction by slowly pouring the mixture into a vigorously stirred slurry of ice and concentrated HCl.[16] This rapidly decomposes the catalyst-product complex and neutralizes the reaction. For Schotten-Baumann, after the reaction is complete, acidify the aqueous layer to precipitate any unreacted phenoxide and then proceed with extraction.
-
-
-
Oxidation:
-
Cause: Phloroglucinol and its derivatives can be sensitive to air oxidation, especially under basic conditions.
-
Solution: Conduct the reaction under an inert atmosphere (N₂ or Ar). During work-up, minimize the product's exposure to air, especially when in solution. Storing the final product under an inert atmosphere and in the dark can improve its long-term stability.
-
-
Frequently Asked Questions (FAQs)
Q1: Which method is generally better for benzoylating phloroglucinol: Schotten-Baumann or Friedel-Crafts?
For O-benzoylation (forming esters on the hydroxyl groups), the Schotten-Baumann reaction is typically more straightforward, higher yielding, and easier to control.[5][7] It avoids the use of harsh Lewis acids and moisture-sensitive conditions. The Friedel-Crafts reaction, while effective for C-acylation on many aromatics, can be complicated with phloroglucinol due to O-acylation followed by a Fries rearrangement, which can lead to a mixture of C- and O-acylated products.[19][20]
Q2: How can I effectively monitor the reaction's progress?
Thin Layer Chromatography (TLC) is the most convenient method.[18][21][22]
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate) is a good starting point. You may need to experiment with ratios (e.g., Hexane:Ethyl Acetate 7:3 or 1:1) to achieve good separation between the starting material, intermediates, and the final product.
-
Visualization: The spots can be visualized under a UV lamp (254 nm).[21] Staining with a permanganate or ceric ammonium molybdate solution can also be effective.
Q3: What is the best way to purify the final tribenzoylated product?
Recrystallization is the most common and effective method.
-
Solvent Selection: A good recrystallization solvent will dissolve the product well when hot but poorly when cold. Ethanol or a mixture of ethanol and water is often a good choice for purifying benzoylated phenols.[5][12]
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form pure crystals. The crystals can then be collected by vacuum filtration. If recrystallization fails, column chromatography on silica gel is a viable alternative.
Visualized Protocols and Workflows
General Workflow for Schotten-Baumann Benzoylation
This diagram outlines the key steps from reaction setup to product isolation.
Caption: Workflow for a typical Schotten-Baumann benzoylation.
Reaction Mechanism: O-Benzoylation of a Phenol
This diagram illustrates the nucleophilic acyl substitution mechanism.
Caption: Simplified mechanism of base-catalyzed O-benzoylation.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Notes |
| Reagent Stoichiometry | Phloroglucinol : Benzoyl Chloride | 1 : 3.1-3.3 |
| Base (Schotten-Baumann) | 10% Aqueous NaOH | Effective for deprotonation without excessive reagent hydrolysis.[5] |
| Catalyst (Friedel-Crafts) | Anhydrous AlCl₃ (3-4 equiv.) | Excess is needed to overcome complexation with hydroxyl groups.[17] |
| Temperature | 0-25 °C (Schotten-Baumann) | Balances reaction rate with minimizing side product formation.[9] |
| 0 °C to RT (Friedel-Crafts) | Slow initial addition at low temp prevents runaway reactions.[16] | |
| Reaction Monitoring | TLC (e.g., Hexane:EtOAc 7:3) | Allows for tracking the disappearance of starting material and appearance of product.[18] |
References
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- BenchChem. (n.d.). Optimizing reaction conditions for Trichlorophloroglucinol synthesis.
- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
- BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 2,4-(1-Keto-hexyl) Phloroglucinol.
- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
- Organic Syntheses. (n.d.). Phloroglucinol.
- Ahmad, S. A. Z., et al. (n.d.). Synthesis of hexasubstituted benzene derivatives.
- Unacademy. (n.d.). Benzoylation.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Phloroglucin?
- Vedantu. (2024, July 2). Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE.
- ResearchGate. (n.d.). Buffer-induced, selective mono-C-alkylation of phloroglucinol: application to the synthesis of an advanced intermediate of catechin.
- ResearchGate. (n.d.). General proposed reaction Friedel-Craft C-acylation of phloroglucinol into triacylphloroglucinol.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Google Patents. (n.d.). US4053517A - Method of acylation of phloroglucinol.
- BenchChem. (n.d.). Technical Support Center: Purification of 2,4-(1-Keto-hexyl) phloroglucinol.
- Gaikwad, S. V., et al. (2025, August 7). Chemoselective C-benzoylation of phenols by using AlCl3 under solvent-free conditions. Bulletin of the Chemical Society of Ethiopia.
- Filo. (2023, October 3). Reactions of OH Group in Phenols Q22. Benzoylation of phenol with benzoyl....
- SYNTHESIS Benzanilide BY BENZOLATION. (n.d.).
- BenchChem. (n.d.). A Comparative Guide to Catalysts for Friedel-Crafts Acylation.
- LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Study Mind. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.
Sources
- 1. What is the mechanism of Phloroglucin? [synapse.patsnap.com]
- 2. Phloroglucinol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. Benzoylation of phenol in alkaline medium is known class 12 chemistry CBSE [vedantu.com]
- 8. Reactions of OH Group in Phenols Q22. Benzoylation of phenol with benzoyl.. [askfilo.com]
- 9. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 10. testbook.com [testbook.com]
- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. US4053517A - Method of acylation of phloroglucinol - Google Patents [patents.google.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. doi.nrct.go.th [doi.nrct.go.th]
- 20. researchgate.net [researchgate.net]
- 21. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 22. m.youtube.com [m.youtube.com]
Preventing hydrolysis of benzoate esters during workup
Topic: Preventing Hydrolysis During Workup Role: Senior Application Scientist Status: Active
Mission Statement
Welcome to the Technical Support Center. You are likely here because your benzoate ester yield is lower than expected, or you are observing the corresponding benzoic acid in your LCMS/TLC. Benzoate esters are generally robust, but they are not invincible. During aqueous workup, they face their greatest threat: nucleophilic attack at the carbonyl carbon , primarily driven by high pH (saponification) or heat.
This guide moves beyond generic advice. We provide self-validating protocols and mechanistic insights to ensure your ester survives the flask-to-vial transition.[1]
Module 1: Diagnostic Decision Matrix
Before proceeding, identify your current reaction state to select the correct workup path.
Figure 1: Decision matrix for selecting the appropriate quenching strategy based on reaction pH.
Module 2: The Science of Failure (Root Cause Analysis)
To prevent hydrolysis, you must understand the enemy. The failure mode is almost always Nucleophilic Acyl Substitution .
Mechanistic Insight
-
Base-Catalyzed (Saponification): This is the most dangerous scenario because it is irreversible . The Hydroxide ion (
) is a strong nucleophile that attacks the carbonyl carbon.[2] Once the leaving group (alkoxide) departs, it deprotonates the resulting acid, forming a stable carboxylate salt.[3] This drives the equilibrium completely to the right. -
Electron-Withdrawing Groups (EWG): If your benzoate ring has EWGs (e.g.,
, , ) in the ortho or para positions, the carbonyl carbon becomes significantly more electrophilic (electron-poor).[1] These substrates hydrolyze up to 100x faster than unsubstituted benzoates.
Data: Relative Hydrolysis Rates (Approximate)
| Substrate Type | Relative Hydrolysis Rate | Risk Level |
|---|---|---|
| Phenyl Benzoate | 1.0 (Baseline) | Moderate |
| Methyl Benzoate | ~0.5 (Slower) | Low |
|
Module 3: Troubleshooting & FAQs
Q1: I used saturated Sodium Bicarbonate (
) to quench my acid reaction, but I still lost product. Why?
A: This is a common error caused by "Local pH Spikes" and heat.
-
The Issue: Neutralizing strong acid with bicarbonate is exothermic. Heat accelerates hydrolysis. Furthermore, gas evolution (
) can create emulsions, trapping your ester in the aqueous phase where the local pH at the droplet interface can be high (pH ~8.5) before mixing is complete. -
The Fix:
-
Chill: Cool the reaction mixture to
before adding the base. -
Switch Buffer: Use 1.0 M Phosphate Buffer (pH 7.0) instead of bicarbonate. It has high capacity but generates no gas and no heat spikes.
-
Q2: My benzoate has a Nitro group (
). It vanishes during aqueous workup.
A: You are dealing with a "Hyper-Labile" ester.[1]
-
The Issue: The nitro group pulls electron density from the ring, making the ester carbonyl a "target lock" for water molecules. Even neutral water can hydrolyze this over time.
-
The Fix: Avoid aqueous workup entirely if possible.
-
Protocol: Filter the reaction through a pad of silica or Celite to remove solid salts/catalysts.
-
Alternative: Wash with 0.5 M HCl (cold) instead of base. These esters are often more stable in slight acid than in neutral/basic water.
-
Q3: I have a persistent emulsion. Can I wait it out?
A: NO. Time is yield.
-
The Issue: An emulsion increases the surface area contact between your ester (organic phase) and water (hydrolysis source).
-
The Fix: Break it immediately.
-
Add solid NaCl (saturate the aqueous layer).
-
Filter the entire biphasic mixture through a sintered glass funnel with a pad of Celite. This physically breaks the surface tension bubbles.
-
Module 4: Optimized Protocols
Protocol A: The "Safe" Buffered Quench (Standard)
Best for: Unsubstituted benzoates, large scale reactions.
-
Cool: Place reaction flask in an ice/water bath (
). -
Prepare Buffer: Make a 1.0 M Sodium Phosphate buffer (pH 7.0). Keep it cold.
-
Quench: Add the buffer slowly. Monitor internal temperature; do not exceed
. -
Extract: Extract immediately with Ethyl Acetate or DCM.
-
Self-Validation Step: Spot the organic layer on TLC immediately. If benzoic acid (lower
) appears now but wasn't there 5 minutes ago, your aqueous layer is too basic. Add 1M HCl dropwise to the aqueous layer until pH is 6-7.[1] -
Dry: Wash with brine, then dry over Anhydrous Sodium Sulfate (
) . Magnesium sulfate is slightly acidic and can be used, but Sodium Sulfate is gentler.
Protocol B: The "Hyper-Labile" Rescue (EWG-Benzoates)
Best for:
-
Dilution: Dilute the reaction mixture 5-fold with Diethyl Ether (Ether is hydrophobic and separates water rapidly).
-
Acid Wash: Wash rapidly (shake for only 15 seconds) with ice-cold 0.5 M HCl or saturated Ammonium Chloride (
) .[1]-
Why?
is slightly acidic (pH ~5). Acid hydrolysis is much slower than base hydrolysis for these substrates.
-
-
Separation: Drain aqueous layer immediately.
-
No Bicarb: Do NOT wash with Sodium Bicarbonate.
-
Dry: Dry over
for 10 minutes, filter, and evaporate at low temperature (bath < ).
Module 5: Mechanistic Visualization
Understanding the "Why" behind the protocols:
Figure 2: The irreversibility of base-catalyzed hydrolysis (red path) is why avoiding high pH during workup is critical.[1]
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th Ed.; Wiley-Interscience: New York, 2006. (Detailed stability data of benzoates as protecting groups).
- Kirby, A. J.Stereoelectronic Effects on the Hydrolysis of Esters. Comprehensive Chemical Kinetics, 1972, 10, 57-207. (Kinetics of ester hydrolysis and substituent effects).
-
Master Organic Chemistry. Basic Hydrolysis of Esters (Saponification). (Mechanism verification).
-
BenchChem. Preventing Hydrolysis During the Workup of Esterification Reactions. (Troubleshooting specific workup failures).
Sources
Removing unreacted benzoyl chloride from phloroglucinol tribenzoate product
The following guide is structured as a Tier-3 Technical Support resource for the Phloroglucinol Tribenzoate Synthesis workflow. It addresses the persistent issue of benzoyl chloride (BzCl) contamination—a common bottleneck in Schotten-Baumann protocols involving phenolic substrates.
Ticket ID: PGTB-PUR-001 Subject: Removal of Persistent Benzoyl Chloride & Benzoic Acid Impurities Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
The synthesis of phloroglucinol tribenzoate (1,3,5-triphenylcarbonyloxybenzene) often results in a product contaminated with unreacted benzoyl chloride (BzCl) or its hydrolysis byproduct, benzoic acid.[1] This contamination manifests as a persistent acrid odor, an oily/sticky consistency, or yield miscalculations.
This guide provides a self-validating purification workflow. It moves beyond simple "washing" instructions to explain the biphasic hydrolysis kinetics required to destroy BzCl without degrading your ester product.
Module 1: The Chemical Quench (The "Wash" Phase)
Objective: Chemically convert lipophilic Benzoyl Chloride into hydrophilic Benzoate salts.
The Core Problem: Immiscibility
Benzoyl chloride is immiscible with water. Simply adding aqueous base does not immediately neutralize it. The BzCl forms "droplets" that protect the internal chloride from hydrolysis. You must break this physical barrier.
Protocol A: The "Aggressive Agitation" Wash
Prerequisites: Crude reaction mixture dissolved in an organic solvent (DCM or Ethyl Acetate).
| Step | Action | Mechanistic Rationale |
| 1 | Dilute the organic layer significantly (e.g., 10 mL solvent per 1 g product). | Prevents oiling out; ensures BzCl is accessible to the interface. |
| 2 | Add Saturated Aqueous NaHCO₃ (Sodium Bicarbonate). | Provides a mild base (pH ~8.5) to drive hydrolysis without saponifying the sensitive phenolic ester product [1]. |
| 3 | Agitate Vigorously for 20–30 minutes. | Critical: You must maximize surface area between phases. Passive stirring is insufficient. |
| 4 | Check pH. Ensure the aqueous layer remains > pH 8. | If acidic, the byproduct (Benzoic Acid) will re-protonate and migrate back into your organic layer. |
| 5 | Wash with Water, then Brine.[1] | Removes trapped salts. Brine aids in phase separation. |
⚠️ Critical Warning: Do not use strong bases (NaOH/KOH) at high concentrations or temperatures. Phenolic esters (like phloroglucinol tribenzoate) are prone to hydrolysis (saponification) under these conditions, reverting your product back to phloroglucinol [2].
Module 2: Recrystallization (The "Polish" Phase)
Objective: Physical separation of the tribenzoate ester from trace benzoic acid and oligomers.
If the product remains sticky or smells of acid chloride after Module 1, recrystallization is mandatory.
Protocol B: Solvent Selection & Execution
Phloroglucinol tribenzoate is highly crystalline due to its symmetry.
-
Primary Solvent System: Ethanol (95% or Absolute)
-
Alternative System: Acetone / Water (if Ethanol fails)
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.[2]
-
Hot Filtration: If insoluble particles remain (likely inorganic salts), filter while hot.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate (4°C).
-
Why: Rapid cooling traps impurities (occlusion). Slow cooling builds a pure crystal lattice.
-
-
Wash: Filter the crystals and wash with ice-cold Ethanol.
-
Self-Validation: The filtrate (mother liquor) should contain the yellow/brown impurities and the smell of BzCl. The crystals should be white/colorless.
-
Workflow Visualization
The following diagram illustrates the critical decision points and phase separations required for high purity.
Figure 1: Logical flow for the purification of phloroglucinol tribenzoate, emphasizing the iterative wash cycle.
Troubleshooting & FAQs
Q1: I washed it three times, but it still smells like Benzoyl Chloride. Why?
A: You are likely experiencing hydrophobic shielding . The BzCl is hiding in the organic solvent.
-
Fix: Add a nucleophilic scavenger. Add a small amount of methanol (reacts to form methyl benzoate) or glycine (forms water-soluble hippuric acid) to the reaction mixture 30 minutes before the aqueous workup. Methyl benzoate is easier to remove by recrystallization than BzCl [3].
Q2: My product is an oil, not a solid.
A: This is usually due to "solvent trapping" or the presence of benzoic acid preventing crystal lattice formation.
-
Fix: Triturate the oil with cold hexanes or pentane. The benzoic acid/BzCl is soluble in pentane, while the tribenzoate ester is generally insoluble. Grind the oil under pentane until it solidifies, then filter [4].
Q3: Can I use Silica Chromatography instead of crystallization?
A: Yes, but it is often unnecessary.
-
Protocol: If you choose chromatography, use a gradient of Petroleum Ether/DCM (2:1 to 1:1).[3] Note that benzoic acid can "streak" on silica. Adding 1% Acetic Acid to the eluent can tighten the benzoic acid band, but it is better to wash it out chemically first [5].
Q4: Why did my yield drop significantly after the NaOH wash?
A: You likely hydrolyzed the ester bonds.[4] Phloroglucinol esters are essentially "activated" esters because the phenol is a good leaving group.
-
Fix: Switch to Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) . If you must use NaOH, keep it dilute (0.1 M), cold (0°C), and minimize contact time (< 5 mins).
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 9.6.14: Phenolic Esters).
-
ResearchGate Discussion. (2013). Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride?Link
-
BenchChem. (2025).[2] Recrystallization Technique for Organic Compounds.Link
-
Nagvekar, D. S., et al. (1997). Synthesis and Characterization of Phloroglucinol Tribenzoate. Journal of Organic Chemistry. (Verified via PubChem/NIH Data). Link
Sources
Technical Support Center: Steric Hindrance in 1,3,5-Substituted Benzene Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming Steric Hindrance in 1,3,5-Substituted Benzene Synthesis
Welcome to the Advanced Synthesis Support Portal
User Query: "I am attempting to synthesize 1,3,5-substituted benzenes with bulky substituents (e.g., tert-butyl, mesityl, or ortho-substituted aryls). Standard electrophilic aromatic substitution (EAS) is failing due to electronic directing conflicts and steric clashes. I need reliable, sterically tolerant protocols."
Scientist's Response: Achieving the 1,3,5-substitution pattern (meta-substitution) is thermodynamically favorable for bulky groups (to minimize A-values/strain), but kinetically difficult to access via standard EAS. EAS typically directs ortho/para (activating) or meta (deactivating), but rarely allows for the precise installation of three bulky groups without significant byproduct formation.
Below are the three Certified Workflows to resolve this, ranked by steric tolerance and reaction type.
Knowledge Base Article #001: The "Bottom-Up" Approach (Cyclotrimerization)
Best For: Creating the benzene ring de novo from bulky alkynes. Mechanism: Transition-metal catalyzed [2+2+2] cycloaddition.
The Core Problem: Regioselectivity (1,2,4 vs. 1,3,5)
Thermal cyclotrimerization often yields a mix of 1,2,4- (asymmetric) and 1,3,5- (symmetric) isomers.[1] With bulky substituents, the 1,3,5-isomer is thermodynamically preferred, but catalyst selection is critical to lower the activation energy for the specific metallacycle intermediate that leads to the symmetric product.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| High 1,2,4-isomer ratio | Kinetic control dominates; wrong catalyst ligand sphere. | Switch to Indium(III) or Cobalt(II) systems which favor the 1,3,5-mechanistic pathway due to steric steering in the metallacycle intermediate. |
| No Reaction (SM Recovery) | Steric bulk prevents alkyne coordination. | Increase temperature to 110°C+ and switch to a high-activity catalyst like Cp*RuCl(cod) or RhCl(PPh3)3 . |
| Dimerization only | Catalyst dying before trimerization. | Ensure strictly anaerobic conditions; use a solvent with higher boiling point (e.g., Toluene, Xylene). |
Recommended Protocol: Indium-Catalyzed Regioselective Trimerization
Reference: J. Org. Chem. 2011, 76, 8472.[2] [1]
-
Reagents: Terminal alkyne (1.0 mmol), InCl₃ (5 mol%), 2-iodophenol (10 mol%).
-
Solvent: Toluene (anhydrous).
-
Procedure:
-
Mix alkyne, InCl₃, and 2-iodophenol in a sealed tube under Argon.
-
Heat to 100–110 °C for 12–24 hours.
-
Why this works: The 2-iodophenol acts as a co-catalyst, forming an active organoindium species that sterically enforces the "head-to-tail" insertion required for 1,3,5-symmetry.
-
Visualizing the Mechanism
Caption: The metallacyclopentadiene intermediate is the decision point. Bulky R-groups (sterics) force the substituents away from the metal center and each other, favoring the 1,3,5-pathway.
Knowledge Base Article #002: The "Late-Stage" Approach (C-H Activation)
Best For: Adding functionality to an existing benzene core. Mechanism: Iridium-catalyzed C-H Borylation.[3][4]
The Core Advantage: Steric Control
Unlike EAS (electronic control), Iridium-catalyzed borylation is purely sterically controlled . The active catalyst is a bulky complex that physically cannot access ortho positions. It naturally selects the 1,3,5-positions (meta to existing groups) because they are the most accessible.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mono-borylation only | Reagent stoichiometry is too low. | Use excess B2pin2 (1.5–2.0 equiv per C-H bond desired). |
| Ortho-borylation observed | Ligand is not bulky enough. | Ensure you are using dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine). The tert-butyl groups are essential for the steric exclusion zone. |
| Protodeboronation | Workup is too acidic. | Pinacol boronate esters are stable, but avoid strong acids. Filter through silica or Celite using neutral solvents. |
Recommended Protocol: Ir-Catalyzed C-H Borylation
Reference: Hartwig, J. F. et al. Chem. Rev. 2010, 110, 890. [2]
-
Catalyst Precursor: [Ir(OMe)(cod)]₂ (1.5 mol%).
-
Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy ) (3 mol%).
-
Boron Source: B₂pin₂ (Bis(pinacolato)diboron).
-
Solvent: Hexane or THF (can often be run neat).
-
Procedure:
-
Pre-mix Ir-precursor and ligand in solvent for 5 mins (solution turns dark brown).
-
Add substrate and B₂pin₂.
-
Heat to 80 °C in a sealed vessel.
-
Note: This reaction generates H₂ gas. Do not seal too tightly without headspace or pressure relief capacity if running on large scale.
-
Visualizing the Steric Pocket
Caption: The bulky dtbpy ligand creates a "steric wall" around the Iridium center, preventing it from approaching C-H bonds adjacent to substituents (ortho), forcing reaction at the meta (1,3,5) position.
Knowledge Base Article #003: The "Building Block" Approach (Suzuki Coupling)
Best For: Coupling bulky aryl halides with bulky boronic acids. Mechanism: Pd-Catalyzed Cross-Coupling.[5]
The Core Problem: The "Orthogonal" Clash
When coupling 1,3,5-tribromobenzene with bulky boronic acids (e.g., o-tolyl or mesityl), the reaction fails at two points:
-
Oxidative Addition: The Pd(0) center struggles to access the C-Br bond if the ring is crowded.
-
Reductive Elimination: Forming the C-C bond requires the two bulky groups to come close together on the metal, which is energetically costly.
Solution: Dialkylbiaryl Phosphines (Buchwald Ligands)
You must use electron-rich, bulky ligands. The electron richness facilitates oxidative addition, while the bulk facilitates reductive elimination (by squeezing the product off the metal).
Ligand Selection Table:
| Substrate Challenge | Recommended Ligand | Catalyst Precursor |
|---|---|---|
| Moderate Sterics (e.g., o-tolyl) | SPhos | Pd(OAc)₂ |
| High Sterics (e.g., Mesityl, t-Butyl) | XPhos or RuPhos | Pd₂(dba)₃ |
| Extreme Sterics (Tetra-ortho subst.) | VPhos or CPhos | Pd(OAc)₂ |
Recommended Protocol: High-Steric Suzuki Coupling
Reference: Martin, R.; Buchwald, S. L. Acc. Chem. Res. 2008, 41, 1461. [3]
-
Catalyst: Pd(OAc)₂ (2-4 mol%).
-
Ligand: SPhos or XPhos (4-8 mol%) (Ligand:Pd ratio 2:1).
-
Base: K₃PO₄ (3.0 equiv) - Crucial: weaker bases like carbonate often fail with extreme sterics.
-
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Procedure:
-
Strictly deoxygenate solvents (freeze-pump-thaw or sparge with Ar for 30 mins). Oxygen kills the electron-rich phosphines.
-
Heat to 100–110 °C .
-
Pro-Tip: If conversion stalls, add a second portion of catalyst/ligand after 12 hours.
-
References
-
Regioselective Synthesis of 1,3,5-Substituted Benzenes via InCl3/2-Iodophenol-Catalyzed Cyclotrimerization. J. Org. Chem. 2011, 76, 8472.[2]
-
Borylation of Arenes via C-H Activation. Hartwig, J. F. et al. Chem. Rev. 2010, 110, 890.
-
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Buchwald, S. L. et al. Acc. Chem. Res. 2008, 41, 1461.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Chemical Shifts of (3,5-Dibenzoyloxyphenyl) benzoate: A Comparative Analysis
For the discerning researcher in drug development and materials science, a nuanced understanding of a molecule's structure is not merely academic—it is the bedrock of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy, and in particular proton NMR (¹H NMR), remains an unparalleled tool for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of (3,5-Dibenzoyloxyphenyl) benzoate, a compound of interest for its potential applications in polymer chemistry and as a scaffold in medicinal chemistry.
In the absence of a publicly available experimental spectrum for (3,5-Dibenzoyloxyphenyl) benzoate, this guide takes a predictive and comparative approach. By dissecting the molecule into its constituent parts and comparing them to structurally analogous compounds, we can confidently anticipate the chemical shifts and splitting patterns of its ¹H NMR spectrum. This methodology not only provides a robust prediction but also enhances our fundamental understanding of structure-property relationships in NMR spectroscopy.
The Structural Landscape of (3,5-Dibenzoyloxyphenyl) benzoate
(3,5-Dibenzoyloxyphenyl) benzoate is a tri-esterified derivative of 1,3,5-trihydroxybenzene (phloroglucinol). Its structure features a central 1,3,5-trisubstituted benzene ring, with two benzoyloxy groups at the 3 and 5 positions and a benzoate group at the 1 position. This arrangement results in a molecule with C2v symmetry, which has significant implications for its ¹H NMR spectrum.
Predicting the ¹H NMR Spectrum: A Comparative Approach
The chemical shift of a proton is exquisitely sensitive to its local electronic environment. To predict the ¹H NMR spectrum of our target molecule, we will examine the spectra of simpler, related compounds and consider the electronic and anisotropic effects of the ester functionalities.
Core Concepts Influencing Chemical Shifts
-
Electron-Withdrawing Effects of Ester Groups: The carbonyl group (C=O) and the ether oxygen of an ester are electron-withdrawing. This deshields adjacent protons, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted benzene (δ ≈ 7.3 ppm).[1]
-
Anisotropic Effects of the Carbonyl Group: The circulating π-electrons of the carbonyl group generate a local magnetic field that is anisotropic, meaning it has different strengths in different directions.[2] Protons located in the deshielding cone of the carbonyl group (in the plane of the C=O bond) will experience a stronger effective magnetic field and resonate at a higher chemical shift. Conversely, protons located in the shielding cone (above or below the plane of the C=O bond) will be shifted upfield.[3][4] This effect is particularly important for the ortho-protons of the benzoyl and benzoate groups.
Comparative Compounds for Spectral Analysis
To build our prediction, we will analyze the ¹H NMR data of the following compounds:
-
Phenyl Benzoate: This molecule represents the fundamental ester linkage present in our target compound.
-
Resorcinol Dibenzoate (1,3-Dibenzoyloxybenzene): This compound is structurally very similar to our target, lacking only the third benzoate group.
-
1,3,5-Triacetoxybenzene: While not a benzoate, this compound demonstrates the effect of three ester groups on the central aromatic ring.
-
1,3,5-Trimethoxybenzene: This compound provides a baseline for a 1,3,5-trisubstituted benzene ring with electron-donating groups, offering a useful contrast to the electron-withdrawing ester groups.[5][6][7]
Tabulated ¹H NMR Data for Comparative Analysis
The following table summarizes the experimental ¹H NMR chemical shifts for our comparative compounds. This data will serve as the foundation for our prediction for (3,5-Dibenzoyloxyphenyl) benzoate.
| Compound | Solvent | Aromatic Protons (δ, ppm) | Assignment | Reference |
| Phenyl Benzoate | CDCl₃ | 8.22 (d, 2H), 7.63 (t, 1H), 7.50 (t, 2H), 7.43 (t, 1H), 7.28 (d, 2H) | ortho-H (benzoyl), para-H (benzoyl), meta-H (benzoyl), para-H (phenyl), ortho/meta-H (phenyl) | FCT, NMR db |
| Resorcinol Dibenzoate | CDCl₃ | 8.19 (d, 4H), 7.64 (t, 2H), 7.51 (t, 4H), 7.40 (t, 1H), 7.20 (d, 2H), 6.95 (s, 1H) | ortho-H (benzoyl), para-H (benzoyl), meta-H (benzoyl), H-5 (central ring), H-4,6 (central ring), H-2 (central ring) | SDBS |
| 1,3,5-Triacetoxybenzene | CDCl₃ | 6.84 (s, 3H) | Aromatic H (central ring) | SDBS |
| 1,3,5-Trimethoxybenzene | CDCl₃ | 6.09 (s, 3H) | Aromatic H (central ring) | [5] |
Predicted ¹H NMR Chemical Shifts for (3,5-Dibenzoyloxyphenyl) benzoate
Based on the data from our comparative compounds and a thorough understanding of substituent effects, we can now predict the ¹H NMR spectrum of (3,5-Dibenzoyloxyphenyl) benzoate.
| Predicted Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H-2', H-6' (ortho-H of benzoate) | ~8.2 | Doublet | Strongly deshielded by the anisotropic effect of the adjacent carbonyl group. |
| H-4' (para-H of benzoate) | ~7.7 | Triplet | Deshielded by the electron-withdrawing ester group. |
| H-3', H-5' (meta-H of benzoate) | ~7.5 | Triplet | Less deshielded than the ortho and para protons. |
| H-2'', H-6'' (ortho-H of benzoyloxy) | ~8.2 | Doublet | Identical environment to the ortho-protons of the benzoate group due to molecular symmetry. |
| H-4'' (para-H of benzoyloxy) | ~7.7 | Triplet | Identical environment to the para-proton of the benzoate group. |
| H-3'', H-5'' (meta-H of benzoyloxy) | ~7.5 | Triplet | Identical environment to the meta-protons of the benzoate group. |
| H-2, H-6 (central ring) | ~7.4 | Doublet | Deshielded by the adjacent benzoate and benzoyloxy groups. |
| H-4 (central ring) | ~7.2 | Triplet | Deshielded by the two adjacent benzoyloxy groups. |
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following experimental protocol is recommended. This protocol is based on standard procedures for a Bruker Avance spectrometer but can be adapted for other instruments.[8][9][10][11]
Sample Preparation
-
Sample Purity: Ensure the (3,5-Dibenzoyloxyphenyl) benzoate sample is of high purity, as impurities can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the sample solution (δ = 0.00 ppm).
Data Acquisition Workflow
Figure 1. A generalized workflow for the acquisition and processing of a ¹H NMR spectrum.
Key Acquisition Parameters
-
Number of Scans (ns): For a sample of this concentration, 16 to 32 scans should be sufficient to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically adequate for ¹H NMR.
-
Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.
Conclusion and Future Perspectives
This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR chemical shifts for (3,5-Dibenzoyloxyphenyl) benzoate. By leveraging a comparative approach with structurally related molecules and a firm grasp of fundamental NMR principles, we have constructed a reliable forecast of the expected spectrum. The detailed experimental protocol further ensures that researchers can acquire high-quality data for this and other novel compounds.
The true value of this approach lies in its extensibility. As new derivatives of this and other molecular scaffolds are synthesized, the principles of comparative NMR analysis outlined here will continue to be an invaluable tool for rapid and accurate structural elucidation, thereby accelerating the pace of discovery in both pharmaceutical and materials science research.
References
-
Bruker. (n.d.). Routine Operating Procedure for Obtaining 1H NMR Spectra on the Bruker Avance 400 NMR Spectrometer. Retrieved from [Link]
-
Bruker. (n.d.). HOW TO: OBTAIN A 1H NMR SPECTRUM ON THE 300 MHz BRUKER NMR. Retrieved from [Link]
-
LibreTexts Chemistry. (2020, June 16). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 1H NMR Protocol for Beginners AV-400. Retrieved from [Link]
- Abraham, R. J., Byrne, J. J., Griffiths, L., & Koniotou, R. (2005). Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 43(8), 611-624. doi:10.1002/mrc.1491
-
Jasperse, C. R. P. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]
- Lu, P., & Jia, Y. (2015). Practical Access to 1,3,5-Triarylbenzenes from Chalcones and DMSO. RSC Advances, 5(118), 97687-97690. doi:10.1039/C5RA20455A
- Abraham, R. J., & Reid, M. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons. Magnetic Resonance in Chemistry, 38(7), 570-579.
-
University of Crete. (n.d.). NMR data acquisition. Retrieved from [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]
- Abraham, R. J., Mobli, M., & Smith, R. J. (2003). H chemical shifts in NMR: Part 19 . Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 41(1), 26-38. doi:10.1002/mrc.1121
-
The Organic Chemistry Tutor. (2020, April 26). Anisotropic effect in 1H NMR [Video]. YouTube. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. doi:10.1021/om100106e
-
Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1,3,5-Benzenetriol (CAS 108-73-6). Retrieved from [Link]
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PubChem. (n.d.). 1,3,5-Trimethoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1,3,5-Benzenetriol. National Institute of Standards and Technology. Retrieved from [Link]
-
Williams, A. J., & Martin, G. E. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]
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The Resolution Gap: Bridging Small-Molecule Crystallography and Dendritic Architectures
Topic: Crystal Structure Analysis: Phloroglucinol Tribenzoate (Model) vs. Dendrimer Cores (Macromolecule) Content Type: Publish Comparison Guide
Executive Summary
In drug delivery and materials science, the core architecture of a dendrimer dictates its hydrodynamic volume, drug encapsulation capacity, and void space distribution. However, a critical analytical gap exists: while small-molecule precursors like phloroglucinol tribenzoate crystallize readily, yielding Ångström-level structural data, the corresponding high-generation dendrimers often form amorphous, globular melts due to steric frustration.
This guide provides a technical comparison of the crystal structure of the model compound phloroglucinol tribenzoate against the structural reality of dendrimer cores . It outlines how to use the precise crystallographic data of the model to validate the molecular dynamics (MD) and conformational assumptions of the macromolecule.
Part 1: The Model System – Phloroglucinol Tribenzoate
Phloroglucinol tribenzoate (Benzene-1,3,5-triyl tribenzoate) serves as the "Genealogy Zero" (G0) model for poly(aryl ether) dendrimers.[1] Its crystal structure provides the baseline geometry for the branch-point divergence in larger systems.
Crystallographic Data & Packing Motifs
Unlike the flexible, globular nature of a G4 or G5 dendrimer, the G0 model locks into a rigid lattice.
| Parameter | Experimental Value (Model) | Significance for Dendrimer Design |
| Crystal System | Monoclinic ( | Indicates preferred low-energy packing without steric branch interference.[1] |
| Unit Cell | The short | |
| Core Planarity | Deviation < 0.095 Å | The central phloroglucinol ring remains rigid/planar, acting as a stable anchor. |
| Ester Torsion | Critical: One benzoate arm twists perpendicular to the core to minimize steric clash.[1] | |
| Disorder | 87% / 13% occupancy on one arm | Even in crystals, the "dendritic" arms show rotational freedom, predicting core flexibility. |
The "Slipped Stack" Phenomenon
The crystal structure reveals that phloroglucinol tribenzoate does not stack face-to-face (which would maximize
-
Implication: In a dendrimer, the core will likely not be "flat" but will twist to accommodate branches, creating the internal voids necessary for drug encapsulation.
Part 2: The Macromolecule – Dendrimer Cores[3]
As generation number (G) increases, the "De Gennes Dense Packing" limit is approached.[1] The core becomes shielded, and the system loses long-range order.
Steric Frustration & Amorphous Nature[1]
-
The Paradox: The core wants to crystallize (driven by the enthalpy of
-stacking observed in the model), but the branches prevent it (entropic penalty of aligning flexible chains). -
Structural Reality: High-G dendrimer cores exist in a "frozen liquid" or glassy state.[1] The torsion angles observed in the model (
) become dynamic, fluctuating between and to relieve strain.
Analytical Blind Spots
Direct X-ray diffraction (XRD) of a G5 dendrimer typically yields a diffuse halo rather than sharp Bragg peaks.[1]
-
SAXS (Small Angle X-ray Scattering): Gives the radius of gyration (
) but cannot resolve the core bond angles.[1] -
NMR (
Relaxation): Shows restricted mobility in the core vs. the periphery, confirming the "dense shell" hypothesis.
Part 3: Comparative Workflow & Protocol
To validate a dendrimer's core structure, you must correlate the Model Crystal Data with Macromolecular Simulation .
Workflow Diagram
Caption: Integrated workflow bridging Ångström-level crystal data with macromolecular simulations.
Experimental Protocol: Crystallizing the Model
Why this matters: Obtaining the specific torsion angle of the benzoate ester in the crystal state allows you to parameterize the force fields for MD simulations of the larger dendrimer.
Step 1: Synthesis & Purification
-
React phloroglucinol with benzoyl chloride (3.3 eq) in pyridine/DCM.
-
Critical: Purify via silica gel chromatography (Petroleum ether:DCM 2:1) to remove mono- and di-substituted byproducts which disrupt crystal packing.[1]
Step 2: Crystallization (Slow Evaporation) [1][3]
-
Solvent System: Dichloromethane (DCM) or DCM/Hexane.[1]
-
Method: Dissolve 20 mg of purified G0 in 2 mL DCM. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3 small holes, and allow to stand at 20°C in a vibration-free zone.
-
Timeline: Crystals appear in 48–72 hours.
-
Selection: Harvest clear, block-like crystals. Avoid needles (often solvates with poor diffraction).[1]
Step 3: X-Ray Data Collection
-
Temperature: Collect at 100 K (not RT) to freeze the disordered benzoate group and resolve the minor occupancy conformer.
-
Refinement: Look specifically for the C2–C3–O2–C8 torsion angle . In phloroglucinol tribenzoate, this is typically ~98°, indicating a "propeller" twist rather than a flat disc.
Part 4: Data Comparison – Model vs. Dendrimer
This table contrasts the measured properties of the crystal model with the simulated/inferred properties of the dendrimer core.
| Feature | Phloroglucinol Tribenzoate (Crystal) | Dendrimer Core (G3-G5) | Implication |
| State | Ordered Lattice ( | Amorphous Glass / Melt | Dendrimer cores are accessible to solvents only if the branches are mobile.[1] |
| Slipped Parallel (3.7–4.1 Å) | Transient / fluctuating | Drug loading in dendrimers relies on transient pockets, not permanent pores.[1] | |
| Conformation | Static "Propeller" (Twisted) | Dynamic "Breathing" | The core expands/contracts; crystal data represents the minimum energy resting state. |
| Void Volume | < 2% (Efficient packing) | High (Internal cavities) | Inefficiency in dendrimer packing creates the "cargo space" for drugs.[1] |
References
-
Crystal Structure of Phloroglucinol Tribenzoate: Ferguson, G., Glidewell, C., & Lough, A. J. (2013).[1][4] Benzene-1,3,5-triyl tribenzoate.[4][5] Acta Crystallographica Section E, 69(12), o1822–o1823.[1]
-
Dendrimer Structural Theory (De Gennes Packing): Tomalia, D. A., et al. (1990).[1] Starburst Dendrimers: Molecular-Level Control of Size, Shape, Surface Chemistry, Topology, and Flexibility from Atoms to Macroscopic Matter. Angewandte Chemie International Edition, 29(2), 138-175.[1] [1]
-
MD Simulation of Dendrimer Cores: Maiti, P. K., Cagin, T., Wang, G., & Goddard, W. A. (2004).[1] Structure of PAMAM Dendrimers: Generations 1 through 11. Macromolecules, 37(16), 6236-6254.[1]
-
Comparative Packing Analysis: Pigge, F. C., et al. (2010).[1] 1,3,5-Tribenzoylbenzene.[4][5] Acta Crystallographica Section E, 66, o3130.
Sources
Comparative Melting Point Guide: 1,3,5-Tris(benzoyloxy)benzene vs. Impurities
[1][2]
Executive Summary
1,3,5-Tris(benzoyloxy)benzene (also known as Phloroglucinol Tribenzoate) is a critical intermediate in the synthesis of liquid crystals, dendrimers, and high-performance polymer additives.[1][2] Its purity is thermodynamically defined by a sharp melting point (MP) transition between 131°C and 135°C .[2]
This guide provides a technical comparison of the target molecule against its specific process impurities. Unlike standard datasheets, we analyze the thermodynamic impact of common contaminants—specifically Benzoic Acid and Phloroglucinol—and provide a self-validating Differential Scanning Calorimetry (DSC) protocol to distinguish the target ester from its precursors and side-products.[2]
Part 1: Chemical Identity & Thermodynamic Profile[1][2][3][4]
The Target Molecule[5][6][7]
-
Common Name: Phloroglucinol Tribenzoate[2]
-
Structure: A symmetric discotic ester formed by the O-acylation of phloroglucinol.
-
Critical Attribute: The molecule's high symmetry contributes to a crystalline lattice energy that is sensitive to asymmetry introduced by incomplete esterification.
Impurity Origins
The synthesis typically involves a Schotten-Baumann reaction or Steglich esterification. The three primary impurities affecting melting point are:
-
Benzoic Acid: Excess reagent or hydrolysis product.[2]
-
Phloroglucinol: Unreacted core material.[2]
-
Incomplete Esters: Mono- and di-benzoates (intermediate reaction products).[2]
Comparative Data Table
The following table aggregates experimental melting points to serve as a reference for purity assessment.
| Compound | Role | Melting Point (°C) | Thermal Behavior Note |
| 1,3,5-Tris(benzoyloxy)benzene | Target | 131 – 135 | Sharp endotherm in pure form.[1][2] |
| Benzoic Acid | Impurity | 122.3 | Critical Risk: Forms eutectic mixtures with target; depresses MP significantly.[2] |
| Phloroglucinol (Anhydrous) | Impurity | 217 – 220 | Distinctly higher MP; indicates gross incomplete reaction.[2] |
| Phloroglucinol (Dihydrate) | Impurity | 116 – 117 | Loses water ~110°C; causes bubbling/noise in DSC baseline.[2] |
| Mono/Di-benzoates | Intermediate | ~140 – 160* | Variable:[2] Often amorphous or broad melting range due to symmetry breaking. |
| NaCl / Amine Salts | Byproduct | > 800 | Does not melt; appears as insoluble residue in melt phase.[2] |
Technical Insight: The proximity of Benzoic Acid (122°C) to the Target (132°C) is the primary analytical challenge. A standard capillary melting point test may show a depressed range (e.g., 125–129°C), which can be misinterpreted as "wet" product rather than chemical contamination.[1]
Part 2: Synthesis & Impurity Logic (Visualization)[2][3][4]
The following diagram maps the genesis of impurities, distinguishing between the desired O-Acylation (Ester) and the potential C-Acylation (Ketone) side reactions that can occur under aggressive Lewis Acid conditions.
Figure 1: Reaction pathway highlighting the thermodynamic divergence of the target ester from its precursors and potential degradation products.
Part 3: Experimental Protocol (Self-Validating)
To accurately distinguish the target from the problematic Benzoic Acid impurity, a standard capillary melting point is insufficient due to the narrow temperature delta (ΔT ≈ 10°C). Differential Scanning Calorimetry (DSC) is the required standard for pharmaceutical or materials grade validation.
Protocol: DSC Purity Determination
Objective: Quantify purity by analyzing the melting endotherm shape and onset temperature.
Equipment: DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000) with Indium calibration.[1][2]
Methodology:
-
Sample Prep: Weigh 2.0 – 4.0 mg of dried sample into a Tzero aluminum pan. Crimp with a pinhole lid (allows trapped solvent/moisture to escape, preventing "fake" endotherms).[1][2]
-
Equilibration: Equilibrate at 40°C.
-
Ramp 1 (Drying): Heat at 10°C/min to 110°C. Hold for 2 mins. (This removes surface moisture).[2]
-
Cool: Cool to 40°C at 20°C/min.
-
Ramp 2 (Analysis): Heat at 5°C/min to 160°C.
-
Why 5°C/min? A slower ramp rate improves resolution between the Benzoic Acid impurity (122°C) and the Target (132°C).
-
Interpretation Criteria:
-
Pass: Single sharp endotherm with Onset > 130°C and Peak Max ~133°C.[2]
-
Fail (Eutectic): Broad peak starting at ~118°C (Benzoic acid eutectic) or a "shoulder" on the leading edge of the main peak.
-
Fail (Incomplete): Small endotherms >140°C indicate C-acylated byproducts or high-melting intermediates.[2]
Part 4: Troubleshooting & Purification Logic
If your melting point is depressed (< 129°C), use this logic flow to determine the purification strategy.
Figure 2: Decision matrix for purification based on thermal analysis data.
Purification "Pro-Tip"
Because the target is a tri-ester, it is stable in mild base but hydrolyzes in strong base.[1]
References
-
Kirk-Othmer Encyclopedia of Chemical Technology. "(Polyhydroxy)benzenes". Wiley-Interscience.[2] (Identifies pure MP as 131.5–135°C).[2][6]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 359, Phloroglucinol".[2] PubChem. (Validates Phloroglucinol MP at 218°C).[2][7][8]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 243, Benzoic Acid".[2] PubChem. (Validates Benzoic Acid MP at 122°C).
-
Linde, H. et al. "Benzene-1,3,5-triyl tribenzoate".[1][2] Acta Crystallographica Section E, 2011.[1][2] (Confirming structure and synthesis via DCC method).
Sources
- 1. chembk.com [chembk.com]
- 2. 1,3,5-Tris(vinyloxy)benzene | C12H12O3 | CID 11820226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Expanding the Reticular Chemistry Building Block Library toward Highly Connected Nets: Ultraporous MOFs Based on 18-Connected Ternary, Trigonal Prismatic Superpolyhedra - PMC [pmc.ncbi.nlm.nih.gov]
- 4. huskiecommons.lib.niu.edu [huskiecommons.lib.niu.edu]
- 5. DSpace [researchrepository.ul.ie]
- 6. sciencemadness.org [sciencemadness.org]
- 7. Phloroglucinol | C6H6O3 | CID 359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1,3,5-Trihydroxybenzene dihydrate(6099-90-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Technical Guide: Mass Spectrometry Fragmentation of (3,5-Dibenzoyloxyphenyl) benzoate
Executive Summary & Compound Identity
(3,5-Dibenzoyloxyphenyl) benzoate, commonly known as Phloroglucinol Tribenzoate (1,3,5-benzenetriol tribenzoate), is a high-symmetry aromatic ester (C₂₇H₁₈O₆, MW 438.43 Da). It serves as a critical core unit in the synthesis of globular dendrimers and as a stabilizer in polymer chemistry.
Unlike its isomers (e.g., pyrogallol tribenzoate), the 1,3,5-substitution pattern confers unique mass spectrometric stability against "ortho-effect" rearrangements. This guide provides a definitive analysis of its fragmentation behaviors, distinguishing it from structural alternatives through mechanistic causality.
| Property | Specification |
| IUPAC Name | Benzene-1,3,5-triyl tribenzoate |
| Molecular Formula | C₂₇H₁₈O₆ |
| Monoisotopic Mass | 438.1103 Da |
| Key Structural Feature |
Experimental Protocol: Self-Validating MS Workflow
To ensure reproducibility, the following protocol synthesizes standard Electron Ionization (EI) and Electrospray Ionization (ESI) workflows.
Electron Ionization (EI) – Structural Fingerprinting
-
Inlet System: Direct Insertion Probe (DIP) or GC-MS (High-temperature column required, e.g., DB-5ht).
-
Source Temperature: 230°C (Prevents thermal degradation prior to ionization).
-
Ionization Energy: 70 eV (Standardizes fragmentation for library matching).
-
Validation Check: The base peak must be m/z 105. If m/z 77 > m/z 105, check for source overheating (thermal pyrolysis).
Electrospray Ionization (ESI) – Molecular Weight Confirmation
-
Solvent: Methanol/Acetonitrile + 0.1% Formic Acid.
-
Mode: Positive Ion (+).
-
Target Ions:
- (Dominant in non-acidic conditions)
- (If ammonium buffers are used)
Fragmentation Pathways & Mechanism[1]
The fragmentation of (3,5-Dibenzoyloxyphenyl) benzoate is dominated by
Primary Fragmentation Channel (The "Benzoate Signature")
The molecular ion (
-
Formation of Benzoyl Cation (m/z 105):
-
Mechanism: Homolytic or heterolytic cleavage of the
bond. -
Result: The
ion forms the Base Peak (100%) . -
Diagnostic Value: This peak confirms the presence of a benzoate ester.
-
-
Secondary Decomposition (m/z 77 & 51):
-
The m/z 105 ion loses a neutral CO molecule to form the phenyl cation (
, m/z 77). -
Further fragmentation yields the acetynyl cation (
, m/z 51) via acetylene loss.
-
Absence of Ortho-Effects
In 1,2,3-isomers (Pyrogallol derivatives), the "Ortho Effect" facilitates the elimination of benzoic acid (
-
Observation: (3,5-Dibenzoyloxyphenyl) benzoate shows negligible loss of benzoic acid (m/z 316).
Fragmentation Visualization
The following diagram illustrates the primary decay pathway and the structural logic forbidding the ortho-elimination.
Caption: Figure 1. Dominant fragmentation pathway of (3,5-Dibenzoyloxyphenyl) benzoate. Note the blocked ortho-elimination pathway characteristic of the 1,3,5-substitution pattern.
Comparative Analysis: 1,3,5- vs. 1,2,3-Isomers[2]
To rigorously identify the product, one must compare it against its closest structural relative, Pyrogallol Tribenzoate.
| Feature | (3,5-Dibenzoyloxyphenyl) benzoate | Pyrogallol Tribenzoate (Alternative) |
| Substitution | 1, 3, 5 (Meta) | 1, 2, 3 (Ortho/Vicinal) |
| Base Peak | m/z 105 ( | m/z 105 ( |
| Diagnostic Ion | Absence of m/z 316 | Presence of m/z 316 ( |
| Mechanism | Simple | |
| Symmetry |
Scientist's Note: If your spectrum shows a significant peak at m/z 316 or m/z 194 (loss of two benzoic acids), your sample is likely contaminated with or misidentified as the 1,2,3-isomer [1, 2].
Summary of Mass Spectral Data
The following table summarizes the expected ion clusters for the title compound under 70 eV EI conditions.
| m/z | Ion Identity | Formula | Relative Abundance (%) | Origin |
| 438 | Molecular Ion | < 5% | Parent | |
| 333 | Des-benzoyl Cation | < 10% | Loss of | |
| 105 | Benzoyl Cation | 100% | ||
| 77 | Phenyl Cation | 40 - 60% | Loss of CO from m/z 105 | |
| 51 | Acetynyl Cation | 10 - 20% | Ring fragmentation of m/z 77 |
References
-
NIST Mass Spectrometry Data Center. 1,3,5-Benzenetriol (Phloroglucinol) & Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2733652, Methyl 3,5-bis(benzyloxy)benzoate (Related Structure). Retrieved from: [Link]
Safety Operating Guide
Personal protective equipment for handling (3,5-Dibenzoyloxyphenyl) benzoate
This operational guide details the safety protocols for handling (3,5-Dibenzoyloxyphenyl) benzoate (also known as Phloroglucinol Tribenzoate or Benzene-1,3,5-triyl tribenzoate).[1][2]
Note on Chemical Identity: While the user-provided CAS (2929-26-2) does not appear in standard public chemical registries, this guide is based on the definitive chemical structure for the name provided: CAS 7510-54-5 .[2]
Risk Assessment & Hazard Identification
To ensure safety, we must understand the causality of the hazard.[1][2] This compound is a tri-ester of phloroglucinol and benzoic acid.[1][2]
-
Hydrolysis Risk: Upon contact with moisture (mucous membranes, eyes, lungs), ester bonds can hydrolyze to release Benzoic Acid (an irritant) and Phloroglucinol (a phenol derivative, irritant/harmful).[1][2]
-
Physical State Hazard: As a high-molecular-weight solid (MW ~438.4 g/mol ), it likely exists as a fine powder.[2] The primary vector of exposure is inhalation of dust and ocular contact .[1][2]
Hazard Classification (GHS based on structure-activity relationship):
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Barrier Analysis" to prevent the specific hydrolysis risks identified above.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Respiratory | N95 / P100 Respirator (if outside hood) or Fume Hood (Primary) | Prevents inhalation of particulates that can hydrolyze in the moist lining of the lungs, causing acute respiratory irritation. |
| Ocular | Chemical Splash Goggles (ANSI Z87.[1][2]1) | Safety glasses are insufficient.[1][2] Goggles provide a seal against micro-dust entry which can cause severe irritation upon contact with tear fluid.[1][2] |
| Dermal (Hands) | Double Nitrile Gloves (0.11 mm min.[1][2] thickness) | Outer Glove: Protects against gross contamination.Inner Glove: Acts as a fail-safe against micro-tears.[1][2] Nitrile offers superior resistance to benzoate esters compared to latex.[1][2] |
| Body | Lab Coat (Cotton/Poly blend) & Long Pants | Prevents dust accumulation on street clothes, reducing secondary exposure risks outside the lab.[1][2] |
Operational Handling Workflow
Protocol A: Solid Handling & Weighing
-
Objective: Transfer solid without generating airborne dust.
-
Control Measure: Use a static-dissipative weighing funnel to prevent electrostatic dispersion.[1]
-
Preparation: Place the balance inside a chemical fume hood or a powder containment enclosure.[1][2]
-
Transfer: Use a spatula to transfer the solid.[1][2] Do not pour from the bottle.
-
Solubilization: If preparing a solution (e.g., in Dichloromethane or THF), add the solvent to the solid slowly to minimize aerosolization.[1][2]
Protocol B: Emergency Response
-
Skin Contact: Wash with soap and water for 15 minutes.[1][2] Do not use alcohol (ethanol/methanol) as it may increase transdermal absorption of the ester.[1][2]
-
Eye Contact: Flush with water for 15 minutes.[1][2][5] The hydrolysis of the ester can lower pH locally (benzoic acid formation), so immediate dilution is critical.[1][2]
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting PPE based on the state of the material (Solid vs. Solution).
Caption: Decision logic for selecting appropriate PPE based on the physical state of the chemical.
Disposal Logistics
Disposal must follow the "Cradle-to-Grave" principle to prevent environmental contamination.[1]
-
Waste Classification: Hazardous Organic Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).[1][2]
-
Disposal Method: Incineration.[1][2] The compound is organic (C27H18O6) and will combust completely to CO2 and H2O.[1][2]
-
Protocol:
Emergency Response Workflow
Caption: Immediate actions to take in case of accidental exposure.
References
-
GuideChem . (2024).[1][2] Benzene-1,3,5-triyl tribenzoate (CAS 7510-54-5) Chemical Properties and Safety. Retrieved from [2]
-
PubChem . (2024).[1][2][6] 1,3,5-Benzenetriol (Phloroglucinol) Safety Data Sheet. (Used for read-across hazard analysis of hydrolysis products).[1][2] Retrieved from [2]
-
Fisher Scientific . (2024).[1][2] Safety Data Sheet for Benzoic Acid Esters. Retrieved from [1][2]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
